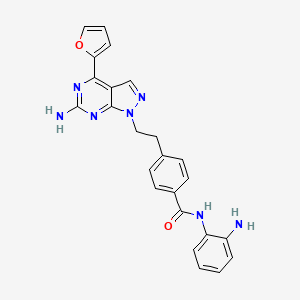
A2Aar/hdac-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de A2Aar/hdac-IN-1 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leur couplage ultérieur. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et non divulguées publiquement. On sait que le composé est synthétisé par une série de réactions organiques impliquant l'utilisation de divers réactifs et catalyseurs .
Analyse Des Réactions Chimiques
A2Aar/hdac-IN-1 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition du récepteur A2A de l'adénosine et de la désacétylase des histones.
Biologie : Employé dans des tests biologiques pour étudier ses effets sur les processus cellulaires et les voies de signalisation.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement du cancer en raison de son activité anticancéreuse.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant le récepteur A2A de l'adénosine et la désacétylase des histones
Mécanisme d'action
This compound exerce ses effets en inhibant à la fois le récepteur A2A de l'adénosine et la désacétylase des histones. Le récepteur A2A de l'adénosine est impliqué dans divers processus physiologiques, notamment l'inflammation et la réponse immunitaire. En inhibant ce récepteur, this compound peut moduler ces processus. La désacétylase des histones est une enzyme qui régule l'expression des gènes en modifiant les histones. L'inhibition de la désacétylase des histones conduit à une acétylation accrue des histones, ce qui entraîne une modification de l'expression des gènes et des effets anticancéreux potentiels .
Applications De Recherche Scientifique
A2Aar/hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of adenosine A2A receptor and histone deacetylase.
Biology: Employed in biological assays to investigate its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its anticancer activity.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the adenosine A2A receptor and histone deacetylase
Mécanisme D'action
A2Aar/hdac-IN-1 exerts its effects by inhibiting both the adenosine A2A receptor and histone deacetylase. The adenosine A2A receptor is involved in various physiological processes, including inflammation and immune response. By inhibiting this receptor, this compound can modulate these processes. Histone deacetylase is an enzyme that regulates gene expression by modifying histones. Inhibition of histone deacetylase leads to increased acetylation of histones, resulting in altered gene expression and potential anticancer effects .
Comparaison Avec Des Composés Similaires
A2Aar/hdac-IN-1 est unique en raison de sa double activité inhibitrice sur le récepteur A2A de l'adénosine et la désacétylase des histones. Les composés similaires comprennent :
Dérivés de la triazolo-triazine : Ces composés ciblent également le récepteur A2A de l'adénosine, mais peuvent avoir des profils de sélectivité et de puissance différents.
Dérivés de la purine : Une autre classe de composés qui ciblent le récepteur A2A de l'adénosine avec des degrés d'efficacité variables.
This compound se distingue par son inhibition équilibrée des deux cibles, ce qui en fait un outil polyvalent pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C24H21N7O2 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
4-[2-[6-amino-4-(furan-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-N-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C24H21N7O2/c25-18-4-1-2-5-19(18)28-23(32)16-9-7-15(8-10-16)11-12-31-22-17(14-27-31)21(29-24(26)30-22)20-6-3-13-33-20/h1-10,13-14H,11-12,25H2,(H,28,32)(H2,26,29,30) |
Clé InChI |
BENMZDAJCRYRCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CCN3C4=NC(=NC(=C4C=N3)C5=CC=CO5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399480.png)
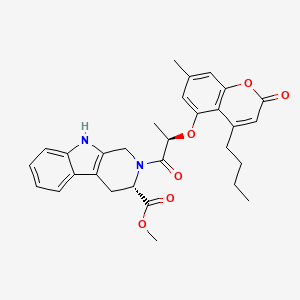
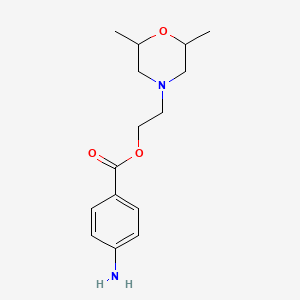
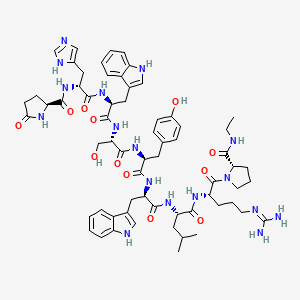

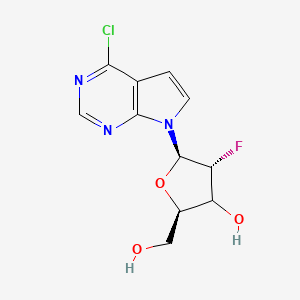
![3-[(2R,5R)-4-bromo-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12399516.png)
![(4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trideuterioacetyl)amino]nonanoic acid](/img/structure/B12399522.png)

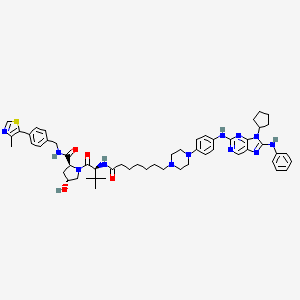
![benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride](/img/structure/B12399532.png)
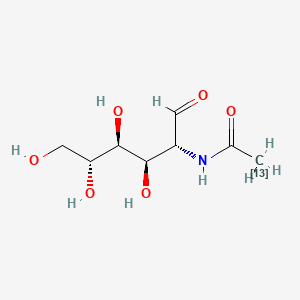

![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B12399552.png)
